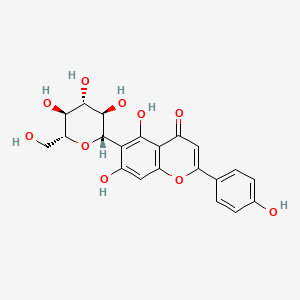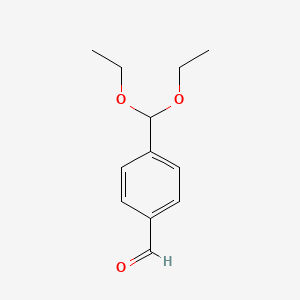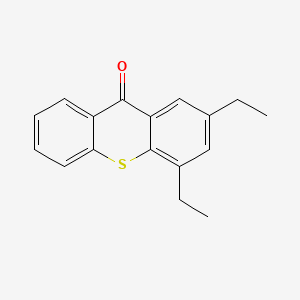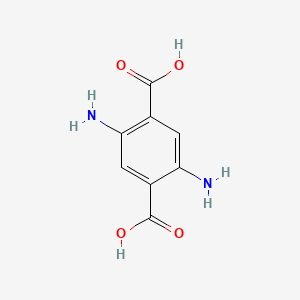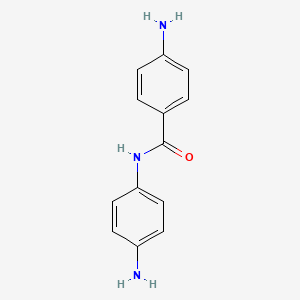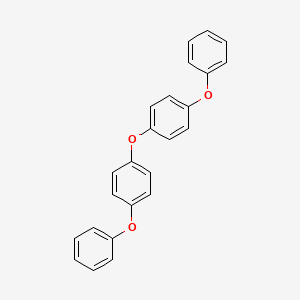
Bis(p-phenoxyphenyl) ether
Descripción general
Descripción
Bis(p-phenoxyphenyl) ether is an organic synthetic compound with the molecular formula C24H18O3 . It is also known by other names such as 4,4’-oxybis(phenoxybenzene), 1-Phenoxy-4-(4-phenoxyphenoxy)benzene, and 1,1’-Oxybis(4-phenoxybenzene) .
Molecular Structure Analysis
The molecular structure of Bis(p-phenoxyphenyl) ether consists of 24 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 354.4 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is GQGTXJRZSBTHOB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Bis(p-phenoxyphenyl) ether has a molecular weight of 354.4 g/mol . It has a computed XLogP3 value of 7.3, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds . Its topological polar surface area is 27.7 Ų .
Aplicaciones Científicas De Investigación
Polymer Electrolyte Membrane Water Electrolysis
Bis(p-phenoxyphenyl) ether is utilized in the development of multiblock copolymers for polymer electrolyte membrane water electrolysis. These copolymers consist of a hydrophilic block based on disulfonated bis(phenylsulfonylphenyl) sulfone groups and a hydrophobic block based on bis(p-phenoxyphenyl) ether groups . The properties of these membranes, such as low swelling, high proton conductivity, and good mechanical and thermal properties, make them suitable for practical water electrolysis applications.
Proton Exchange Membranes
In the context of hydrogen production, bis(p-phenoxyphenyl) ether-based multiblock copolymers exhibit strong nanophase separation and well-developed ion transport channels. This results in high oxidative stability and reduced hydrogen permeability, which are critical for the efficiency and durability of proton exchange membranes .
High-Performance Resins
The compound is also a key component in synthesizing high-performance resins, particularly poly(silylene bis(ethynylphenoxy)diphenylsulfone) (PSEF) resins. These resins are synthesized using bis(p-phenoxyphenyl) ether and silanes with different substituents, leading to materials with varied properties for advanced applications .
Mecanismo De Acción
Target of Action
Bis(p-phenoxyphenyl) ether is a component of multiblock copolymers, which are used as a proton exchange membrane for water electrolysis . The primary targets of this compound are the hydrophilic and hydrophobic blocks of these copolymers .
Mode of Action
Bis(p-phenoxyphenyl) ether interacts with its targets by forming part of the hydrophobic block in multiblock copolymers . These copolymers are composed of a hydrophilic block based on disulfonated bis(phenyulfonylphenyl) sulfone groups, and a hydrophobic block based on bis(p-phenoxyphenyl) ether groups . The interaction of bis(p-phenoxyphenyl) ether with these targets results in the formation of a membrane that can facilitate proton exchange during water electrolysis .
Biochemical Pathways
The biochemical pathways affected by bis(p-phenoxyphenyl) ether are primarily related to the process of water electrolysis . The compound contributes to the formation of ion transport channels in the membrane, which are crucial for the electrolysis process .
Pharmacokinetics
Its impact on the bioavailability of protons during water electrolysis is significant, as it forms part of the membrane that facilitates this process .
Result of Action
The result of the action of bis(p-phenoxyphenyl) ether is the formation of a proton exchange membrane that exhibits low swelling, high proton conductivity, good mechanical and thermal properties, high oxidative stability, and reduced hydrogen permeability . This membrane is capable of achieving a current density above 3 A cm−2 at 1.8 V, surpassing that of Nafion 212, and demonstrating long-term operating stability exceeding 500 hours .
Action Environment
The action of bis(p-phenoxyphenyl) ether is influenced by environmental factors such as temperature and humidity. The multiblock copolymers, of which bis(p-phenoxyphenyl) ether is a part, are expected to have reduced water swelling and low hydrogen permeability even under full-wet and high-temperature conditions in water electrolysis . This suggests that the compound’s action, efficacy, and stability are robust against environmental variations.
Propiedades
IUPAC Name |
1-phenoxy-4-(4-phenoxyphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-3-7-19(8-4-1)25-21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGTXJRZSBTHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308249 | |
| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3379-41-7 | |
| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3379-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



